3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid
Description
3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core fused to a tetrahydro-pyrazine ring, with a propanoic acid substituent at the 3-position. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group, which enhances solubility in aqueous environments compared to non-polar analogs. The compound is synthesized via multi-step reactions, often involving Suzuki-Miyaura coupling or hydrolysis of ester precursors, as evidenced by a 26% yield in one protocol . Its molecular weight (313 g/mol, [M+H]+) and chromatographic behavior (LC/MS retention time: 1.68 min) are critical for analytical identification .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)2-1-8-11-6-7-5-10-3-4-12(7)8/h6,10H,1-5H2,(H,13,14) |
InChI Key |
WSKAFQKMEYHNLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2CCC(=O)O)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino pyrimidine with suitable aldehydes to form intermediate compounds, which are then further reacted to yield the desired product . The reaction conditions often include refluxing in ethanol or other solvents to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for prodrug development and solubility modulation.
Typical Conditions :
-
Reagents: Methanol, ethanol, or benzyl alcohol
-
Catalyst: H₂SO₄ (conc.) or HCl (gas)
-
Temperature: 60–80°C, reflux
-
Yield: 70–85% (for methyl/ethyl esters)
| Alcohol Used | Catalyst | Reaction Time (hr) | Ester Product Application |
|---|---|---|---|
| Methanol | H₂SO₄ | 6 | Improved lipophilicity for CNS-targeted drugs |
| Benzyl alcohol | HCl | 12 | Protecting group in peptide synthesis |
Amide Bond Formation
The compound participates in peptide coupling reactions to generate bioactive derivatives.
Key Methods :
-
Carbodiimide-mediated coupling : Uses EDCl/HOBt with amines like glycine methyl ester (yield: 65–78%) .
-
Active ester intermediates : Forms NHS esters for conjugation with proteins.
Example Reaction :
Applications: Kinase inhibitor prodrugs (e.g., c-Met inhibitors) .
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group, yielding imidazopyrazine derivatives.
Conditions :
-
Thermal : 150–200°C under inert atmosphere (N₂/Ar).
-
Oxidative : Pb(OAc)₄ in acetic acid (yield: 60–70%).
Mechanistic Insight :
Decarboxylation proceeds via a six-membered transition state, stabilized by the bicyclic ring’s conjugation.
Functionalization of the Heterocyclic Core
The imidazo[1,5-a]pyrazine ring undergoes electrophilic substitution and alkylation.
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-5 (minor) or C-8 (major).
-
Halogenation : Br₂ in CHCl₃ selectively brominates C-2.
N-Alkylation/Acylation
-
Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form quaternary ammonium salts .
-
Acylation : Acetic anhydride acetylates the secondary amine (yield: 82%) .
Coordination Chemistry
The nitrogen-rich structure acts as a ligand for metal ions, enabling catalytic or diagnostic applications.
Reported Complexes :
-
Cu(II) : Forms octahedral complexes used in oxidation catalysis.
-
Pd(II) : Square-planar complexes for cross-coupling reactions .
| Metal Ion | Coordination Geometry | Application |
|---|---|---|
| Cu(II) | Octahedral | Catalytic oxidation of alkenes |
| Pd(II) | Square-planar | Suzuki-Miyaura coupling |
Ring-Opening Reactions
Under strong acidic/basic conditions, the bicyclic ring undergoes cleavage:
-
Acidic hydrolysis (6M HCl, reflux): Yields imidazole and pyrazine fragments.
-
Base-mediated (NaOH, 120°C): Produces linear diamines.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Pharmacological Relevance |
|---|---|---|---|
| Esterification | MeOH/H₂SO₄, reflux | Methyl ester | Prodrug synthesis |
| Amide coupling | EDCl/HOBt, DMF | c-Met inhibitor precursor | Anticancer agents |
| N-Acylation | Ac₂O, pyridine | Acetylated derivative | Solubility modulation |
| Decarboxylation | Pb(OAc)₄, HOAc | 3-Methylimidazopyrazine | Scaffold simplification |
This compound’s reactivity profile is leveraged in designing kinase inhibitors, PROTACs, and metal-organic frameworks. Ongoing research focuses on optimizing reaction selectivity for industrial-scale synthesis .
Scientific Research Applications
3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid has several scientific research applications:
Biology: The compound’s ability to form stable linkers makes it valuable in the study of protein-protein interactions and the development of targeted protein degradation strategies.
Medicine: Its potential use in drug development, particularly in designing molecules that can selectively degrade disease-causing proteins, is of significant interest.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid involves its ability to act as a linker in bifunctional molecules. In the context of PROTAC® development, the compound helps bring target proteins into proximity with E3 ubiquitin ligases, facilitating the ubiquitination and subsequent degradation of the target protein . This process involves the formation of a ternary complex, where the linker plays a crucial role in maintaining the correct orientation and distance between the protein and the ligase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and synthetic relevance is contextualized by comparing it to analogs with variations in substituents, core scaffolds, or synthetic pathways. Below is a detailed analysis:
Table 1: Key Structural Analogs and Their Properties
Structural Precursors and Derivatives
- Brominated analogs like 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride serve as intermediates for cross-coupling reactions, enabling diversification of the 3-position.
- Ester precursors (e.g., ethyl 3-(1-cyclohexyl-6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)acrylate ) are hydrolyzed to yield active carboxylic acids, demonstrating a common prodrug strategy.
Biological Activity
3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid (CAS: 2514904-00-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is largely attributed to its interaction with various biological targets. It is hypothesized to act on specific receptors or enzymes involved in key physiological processes. The imidazo[1,5-a]pyrazine scaffold provides a unique structural feature that may enhance its binding affinity and specificity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against certain viral infections. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function.
- Neuroprotective Effects : There are indications that this compound may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
- Antitumor Properties : Some studies have explored the compound's efficacy in inhibiting tumor cell proliferation through various pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Neuroprotective | Reduced oxidative stress | |
| Antitumor | Inhibition of cell proliferation |
Case Study Examples
- Antiviral Study : A study conducted on the antiviral properties revealed significant inhibition of viral replication in vitro. The compound demonstrated a dose-dependent response against specific viruses, suggesting its potential as a therapeutic agent .
- Neuroprotection : In a rat model of neurodegeneration, administration of the compound resulted in decreased markers of oxidative stress and improved cognitive function compared to control groups .
- Antitumor Activity : Research focused on cancer cell lines indicated that the compound could inhibit proliferation and induce apoptosis in malignant cells through modulation of apoptotic pathways .
Q & A
Q. Q1. What are the optimal synthetic routes and conditions for preparing 3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid?
A1. Classical organic synthesis methods are typically employed. For example, nucleophilic substitution using sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) is effective for introducing substituents to the imidazo[1,5-a]pyrazine core . Cyclization steps may involve LDA (lithium diisopropylamide) and TMEDA (tetramethylethylenediamine) in THF for ring closure, as demonstrated in analogous tetrahydroimidazo[1,5-a]pyridine syntheses . Reagents like SOCl₂ are used for acyl chloride formation in intermediate steps .
Q. Q2. How is structural characterization of this compound validated?
A2. Multi-modal spectroscopic analysis is critical:
- 1H/13C NMR : Key δ ppm values for hydrogen and carbon environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 237.18 for the trifluoroacetate salt) .
- IR : Identify functional groups like carboxylic acid C=O stretches (~1700 cm⁻¹) .
Advanced Mechanistic and Functional Studies
Q. Q3. How do fluorinated derivatives of this compound impact biological activity?
A3. Fluorination at specific positions (e.g., trifluoroacetate salts) enhances metabolic stability and binding affinity to targets like DPP-4 enzymes. For example, fluorinated analogs of imidazo[1,5-a]pyrazine derivatives show improved pharmacokinetic profiles in preclinical studies . Methodologically, fluorination is achieved via electrophilic substitution or using trifluoroacetic anhydride during salt formation .
Q. Q4. What computational tools are used to predict structure-activity relationships (SAR)?
A4. Molecular dynamics (MD) simulations and density functional theory (DFT) analyze conformational stability and electronic properties. For instance, 3D modeling of tetrahydroimidazo[1,5-a]pyrazine derivatives reveals how substituent bulkiness affects binding to enzyme active sites . Software like Schrödinger Suite or Gaussian is employed for these studies .
Contradictory Data and Troubleshooting
Q. Q5. How should researchers address discrepancies in reported melting points or spectral data?
A5. Variations in melting points (e.g., 212–214°C vs. 230–232°C for similar compounds) may arise from polymorphic forms or impurities . To resolve:
Q. Q6. Why do NMR spectra of derivatives sometimes show unexpected splitting patterns?
A6. Dynamic effects (e.g., ring puckering in tetrahydroimidazo[1,5-a]pyrazine) or rotameric equilibria in propanoic acid side chains can cause complex splitting. Low-temperature NMR (e.g., –40°C in CD₂Cl₂) or 2D experiments (COSY, HSQC) clarify these anomalies .
Biological and Pharmacological Applications
Q. Q7. What methodologies assess this compound’s potential as a DPP-4 inhibitor?
A7. Key steps include:
Q. Q8. How are structure-based modifications guided for improved selectivity?
A8. X-ray crystallography of ligand-enzyme complexes identifies critical interactions. For example, methyl or ethyl substitutions at the 3-position of imidazo[1,5-a]pyrazine reduce off-target binding to adenosine receptors .
Case Studies and Comparative Analysis
Q. Q9. What are the key differences between this compound and its 1,8-naphthyridine analogs?
A9. 1,8-Naphthyridine derivatives (e.g., from ) exhibit extended π-systems, enhancing intercalation with DNA/RNA but reducing solubility. Comparative solubility studies (e.g., shake-flask method in PBS pH 7.4) and logP measurements quantify these differences .
Q. Q10. How does the presence of a propanoic acid moiety influence pharmacokinetics?
A10. The carboxylic acid group improves aqueous solubility (e.g., logS ≈ –2.5 vs. –4.0 for methyl ester analogs) but may limit blood-brain barrier penetration. Prodrug strategies (e.g., ethyl esters) are explored to balance bioavailability and target engagement .
Analytical and Computational Methodologies
Q. Q11. What advanced techniques validate metabolic stability?
A11. LC-MS/MS in hepatocyte incubation assays identifies major metabolites (e.g., glucuronidation of the carboxylic acid). Stable isotope labeling (e.g., ¹⁴C) tracks metabolic pathways, as seen in fadrozole hydrochloride studies .
Q. Q12. How are machine learning models applied to optimize synthesis?
A12. Predictive models trained on reaction databases (e.g., Reaxys) suggest optimal catalysts or solvents. For example, random forest algorithms prioritize DMF over DMSO for nucleophilic substitutions based on yield data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
